molecular formula C20H18FN7O2S B2422803 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide CAS No. 1170362-58-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide

Cat. No. B2422803
CAS RN: 1170362-58-9
M. Wt: 439.47
InChI Key: YGMSUPWPVLINRD-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide is a useful research compound. Its molecular formula is C20H18FN7O2S and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Taylor and Patel (1992) explores the synthesis of pyrazolo[3,4-d]pyrimidine analogues, closely related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide, with one compound showing significant in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Synthesis of Novel Isoxazolines and Isoxazoles

  • Rahmouni et al. (2014) report on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility and scope of chemical transformations possible with this compound (Rahmouni et al., 2014).

Potential as PET Radiotracers

  • Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines related to the compound , evaluating them as ligands for the translocator protein 18 kDa (TSPO) and as potential PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Synthesis of Heterocycles Incorporating Antipyrine Moiety

  • Bondock et al. (2008) and Fadda et al. (2017) have demonstrated the use of related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in the synthesis of diverse heterocycles, showing the compound's applicability in creating various biologically active molecules (Bondock et al., 2008), (Fadda et al., 2017).

Antitumor Evaluation

  • El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the compound , and evaluated their antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).

Antioxidant Activity

  • El‐Mekabaty (2015) conducted a study on derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, similar to the compound , for their antioxidant activity, with some showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).

In Vitro Cytotoxic Activity

  • Al-Sanea et al. (2020) designed and synthesized certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, showing notable cytotoxic activity against various cancer cell lines (Al-Sanea et al., 2020).

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2S/c21-16-5-2-1-4-14(16)11-27-13-25-18-15(19(27)30)10-26-28(18)9-8-22-17(29)12-31-20-23-6-3-7-24-20/h1-7,10,13H,8-9,11-12H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMSUPWPVLINRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSC4=NC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide

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